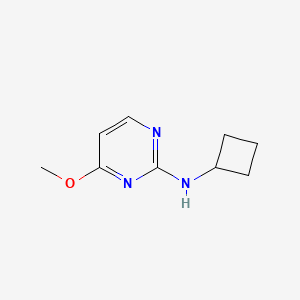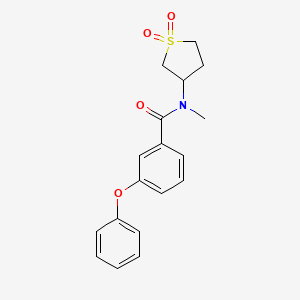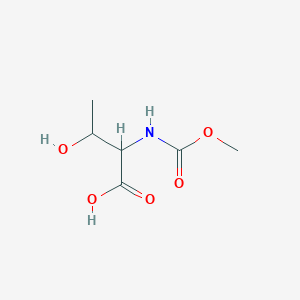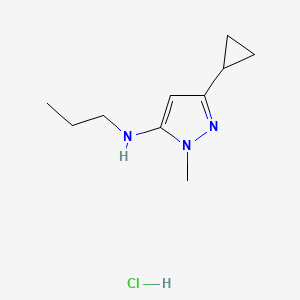![molecular formula C11H17N3O2S2 B12228509 1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12228509.png)
1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a thiazolylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with cyclopropanesulfonyl chloride under basic conditions to introduce the cyclopropanesulfonyl group. Subsequently, the thiazolylmethyl group can be introduced through a nucleophilic substitution reaction using a thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiazole derivatives, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanesulfonyl)piperazine
- 1-[(1,3-Thiazol-5-yl)methyl]piperazine
- Cyclopropanesulfonyl derivatives
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine stands out due to the combination of the cyclopropanesulfonyl and thiazolylmethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H17N3O2S2 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
5-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C11H17N3O2S2/c15-18(16,11-1-2-11)14-5-3-13(4-6-14)8-10-7-12-9-17-10/h7,9,11H,1-6,8H2 |
InChI Key |
LRURYHGFPIODOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12228427.png)
![N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228432.png)

![5-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12228449.png)
amine](/img/structure/B12228455.png)


![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12228469.png)
![2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B12228476.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]cyclohexanesulfonamide](/img/structure/B12228485.png)

![3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B12228489.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B12228490.png)

